molecular formula C18H25F3N2O2 B14167926 1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid CAS No. 1100748-69-3

1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid

Cat. No.: B14167926
CAS No.: 1100748-69-3
M. Wt: 358.4 g/mol
InChI Key: LFNDUFCVIQTOKH-UHFFFAOYSA-N
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Description

1-Benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various fields of scientific research. The compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a diazaspiro undecane core. This structure imparts unique chemical properties that make it valuable in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 1-benzyl-1,9-diazaspiro[5.5]undecane involves large-scale synthesis using similar reaction conditions as in laboratory settings. the process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen

Properties

CAS No.

1100748-69-3

Molecular Formula

C18H25F3N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-benzyl-1,9-diazaspiro[5.5]undecane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H24N2.C2HF3O2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16;3-2(4,5)1(6)7/h1-3,6-7,17H,4-5,8-14H2;(H,6,7)

InChI Key

LFNDUFCVIQTOKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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